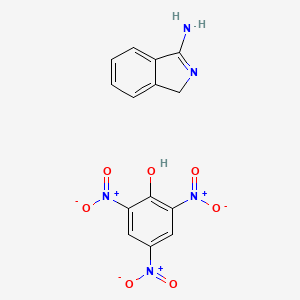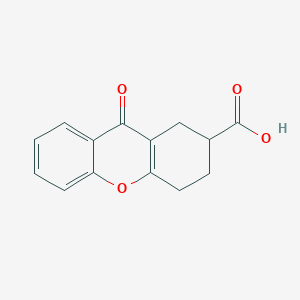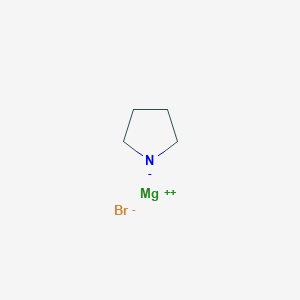
magnesium;pyrrolidin-1-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;pyrrolidin-1-ide;bromide is a compound that combines magnesium, pyrrolidine, and bromide. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of magnesium makes it a part of the Grignard reagents family, which are widely used in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;pyrrolidin-1-ide;bromide can be synthesized by reacting pyrrolidine with magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction typically involves the following steps:
- Dissolving magnesium turnings in diethyl ether.
- Adding pyrrolidine to the solution.
- Introducing bromine to the mixture under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and ensuring the reaction conditions are strictly controlled to maintain the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;pyrrolidin-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with various electrophiles.
Reduction Reactions: Acts as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles under anhydrous conditions.
Solvents: Typically uses diethyl ether or tetrahydrofuran as solvents to maintain anhydrous conditions.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Substituted Pyrrolidines: Formed through substitution reactions with various electrophiles.
Wissenschaftliche Forschungsanwendungen
Magnesium;pyrrolidin-1-ide;bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of carbon-carbon bonds.
Material Science: Used in the preparation of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of magnesium;pyrrolidin-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The compound’s reactivity is influenced by the presence of magnesium, which stabilizes the negative charge on the carbon atom, making it a strong nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium;ethyl-1-ide;bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium;phenyl-1-ide;bromide: Contains a phenyl group instead of pyrrolidine, leading to different reactivity and applications.
Uniqueness
Magnesium;pyrrolidin-1-ide;bromide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in synthesizing compounds with specific stereochemistry and biological activity.
Eigenschaften
CAS-Nummer |
64353-46-4 |
|---|---|
Molekularformel |
C4H8BrMgN |
Molekulargewicht |
174.32 g/mol |
IUPAC-Name |
magnesium;pyrrolidin-1-ide;bromide |
InChI |
InChI=1S/C4H8N.BrH.Mg/c1-2-4-5-3-1;;/h1-4H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GNOKMMBNMZVNDG-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N-]C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)

![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
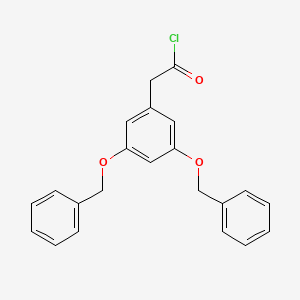
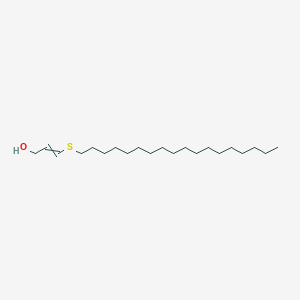
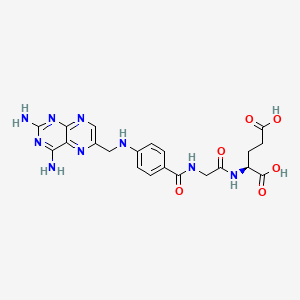
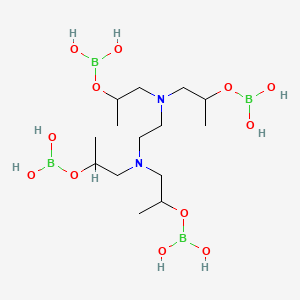
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
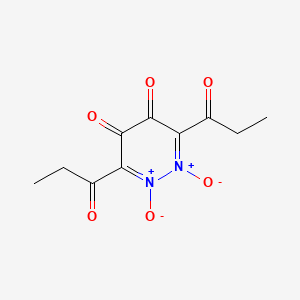
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
